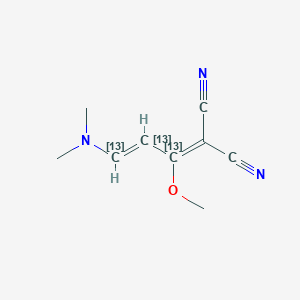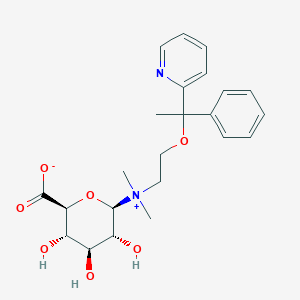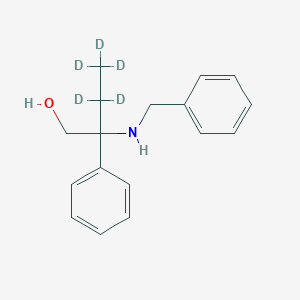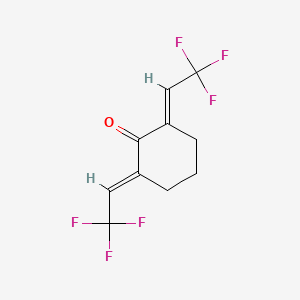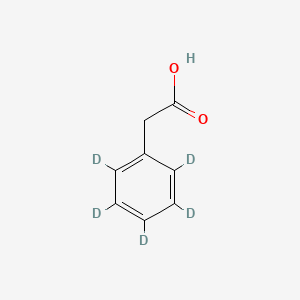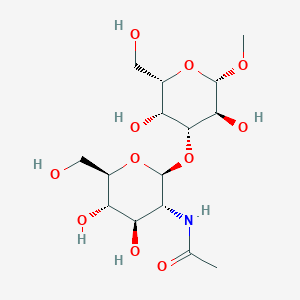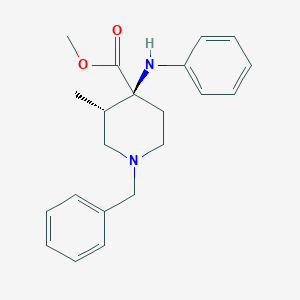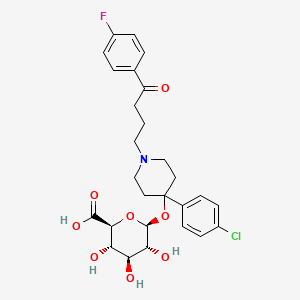
Haloperidol Glucuronide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of haloperidol glucuronide involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to haloperidol, forming haloperidol glucuronide. This process occurs primarily in the liver and is a key phase II metabolic reaction, contributing to the drug's solubility and excretion.
Molecular Structure Analysis
Haloperidol glucuronide's molecular structure includes a glucuronic acid moiety attached to haloperidol. This modification significantly impacts its solubility, distribution, and elimination from the body. The presence of the glucuronic acid moiety increases the molecule's hydrophilicity, facilitating its excretion through the kidneys.
Chemical Reactions and Properties
The formation of haloperidol glucuronide is a chemical reaction involving the conjugation of glucuronic acid to haloperidol. This reaction significantly alters the chemical properties of haloperidol, reducing its lipid solubility and enhancing its excretion in urine. The process is mediated by the UGT enzyme, which is influenced by genetic polymorphisms, leading to variability in haloperidol metabolism among individuals.
Physical Properties Analysis
The physical properties of haloperidol glucuronide, such as increased hydrophilicity compared to its parent compound, influence its distribution and excretion. These properties are critical for understanding the pharmacokinetics of haloperidol, as they determine the metabolite's ability to be eliminated from the body efficiently.
Chemical Properties Analysis
Haloperidol glucuronide's chemical properties, including its reactivity and stability, are influenced by the glucuronidation process. This metabolite is more reactive and less stable than haloperidol, leading to its rapid elimination from the body. The understanding of these properties is essential for pharmacokinetic modeling and predicting the drug's behavior in different patient populations.
References:
Wissenschaftliche Forschungsanwendungen
Haloperidol Glucuronide (HAL-GL) is a significant metabolite in the plasma of patients regularly receiving haloperidol. It has been identified as the major metabolic pathway of Haloperidol in humans, playing a crucial role in determining steady-state plasma HAL concentrations and contributing to the interindividual variability of HAL metabolism (Someya et al., 1992).
Human UDP-Glucuronosyltransferase (UGT) isoforms involved in Haloperidol Glucuronidation have been identified, with a significant contribution from UGT1A4, UGT1A9, and UGT2B7. This study provides insights into the causes of interindividual differences in the efficacy and adverse reactions or drug-drug interactions of Haloperidol (Kato et al., 2012).
Pharmacokinetic studies indicate that the greatest proportion of intrinsic hepatic clearance of Haloperidol is through glucuronidation. This pathway is followed by the reduction of Haloperidol to reduced Haloperidol and CYP-mediated oxidation. CYP3A4 is the major isoform responsible for the metabolism of Haloperidol in humans (Kudo & Ishizaki, 1999).
The glucuronidation of Haloperidol by rat liver microsomes involves the UGT2B family, particularly UGT2B12 and UGT2B1 isoforms. This study developed a specific and sensitive technique for measuring in vitro Haloperidol-UGT activity (Narayanan et al., 2004).
A study on the effects of subchronic administration of Haloperidol on astrocyte metabolic activity and glutamate, glutamine, and GABA homeostasis in rats suggests that chronic administration increases forebrain GABA production along with astrocyte metabolic activity (Konopaske et al., 2013).
The impact of β-Glucuronidase mediated hydrolysis on Haldol® urinalysis revealed that hydrolysis of Haloperidol patient urine samples leads to significantly increased concentrations of free Haloperidol, suggesting hydrolysis improves the sensitivity and consistency of results for patients on Haloperidol therapy (Cummings et al., 2018).
Safety And Hazards
Haloperidol may result in a movement disorder known as tardive dyskinesia which may be permanent . Neuroleptic malignant syndrome and QT interval prolongation may occur, the latter particularly with IV administration . In older people with psychosis due to dementia, it results in an increased risk of death .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36)/t21-,22-,23+,24-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNLYKVTHNLKNZ-AMWBNRJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClFNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747874 | |
| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Haloperidol Glucuronide | |
CAS RN |
100442-88-4 | |
| Record name | Haloperidol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100442884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOPERIDOL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W53FP2YJV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



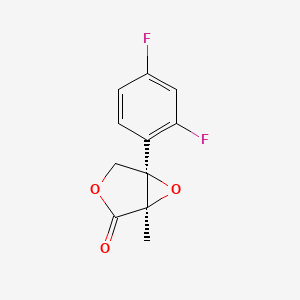

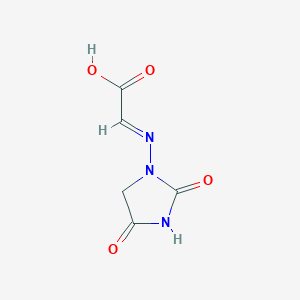
![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)
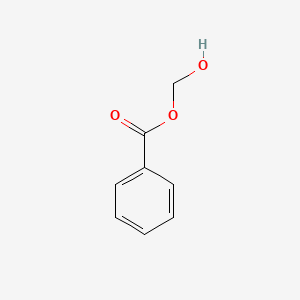
![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)
